5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole
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Overview
Description
5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole is a heterocyclic organic compound with the molecular formula C18H19N. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of N-alkylated anilines with ethyl acetoacetate in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and distillation are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Scientific Research Applications
5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, ethyl ester: Another pyrrole derivative with different substituents.
3,3-Diphenyl-2-ethyl-1-pyrroline: A structurally related compound with similar properties.
Uniqueness
5-Ethyl-3,4-dihydro-4,4-diphenyl-2H-pyrrole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
53067-74-6 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-ethyl-4,4-diphenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C18H19N/c1-2-17-18(13-14-19-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
ZSZDLICNXAEVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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